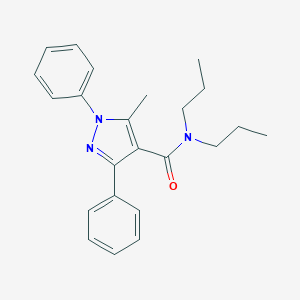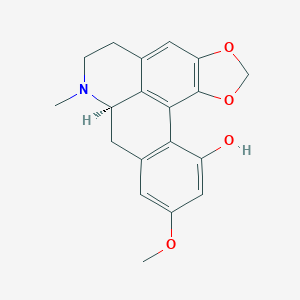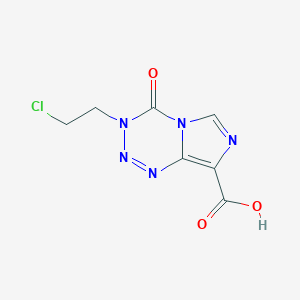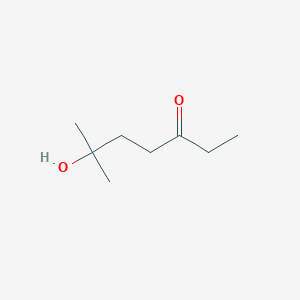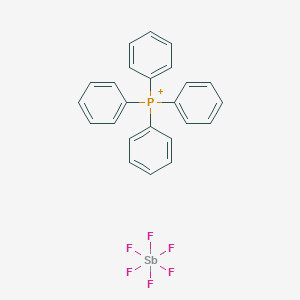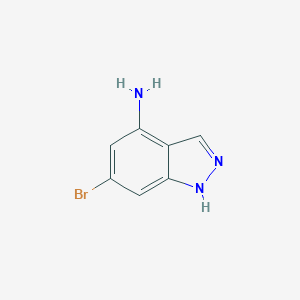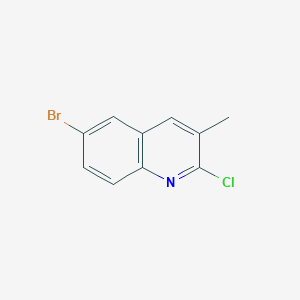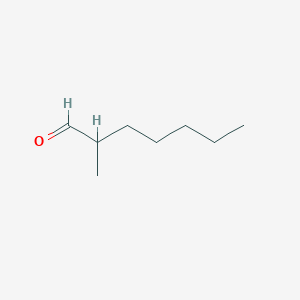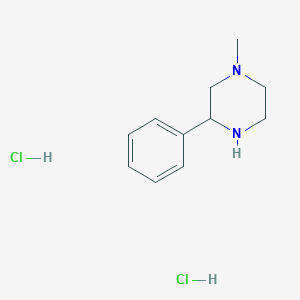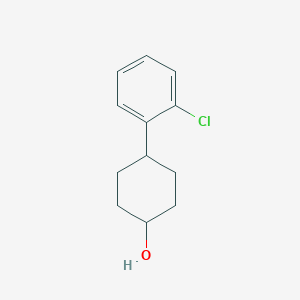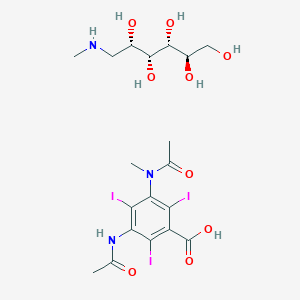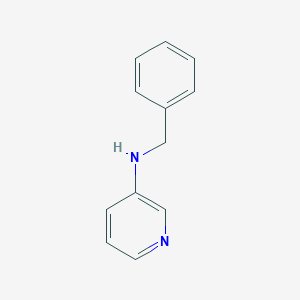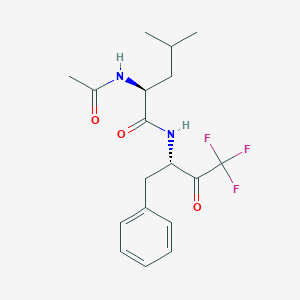![molecular formula C17H21NO4 B049947 (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone CAS No. 226703-78-2](/img/structure/B49947.png)
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a member of the oxazolidinone class of antibiotics and has been shown to have antimicrobial activity against a range of bacterial strains. In
作用機序
The mechanism of action of (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone is believed to involve inhibition of bacterial protein synthesis. Specifically, this compound targets the 50S ribosomal subunit, preventing the formation of peptide bonds between amino acids and thereby blocking the production of new proteins. This mechanism of action is similar to that of other antibiotics in the oxazolidinone class, such as linezolid.
生化学的および生理学的効果
In addition to its antimicrobial activity, (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to reduce the activity of NF-kappaB, a transcription factor involved in the regulation of immune responses. In addition, this compound has been shown to have antitumor activity in vitro and in vivo, and to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone for lab experiments is its broad spectrum of antimicrobial activity. This makes it a useful tool for investigating the mechanisms of bacterial resistance and for developing new antibiotics. In addition, this compound has been shown to have low toxicity in vitro and in vivo, making it a potentially safe and effective therapeutic agent. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
将来の方向性
There are a number of potential future directions for research on (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone. One area of interest is the development of new derivatives of this compound with improved pharmacological properties, such as enhanced antimicrobial activity or reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound in more detail, including its interactions with bacterial ribosomes and the downstream effects on protein synthesis. Finally, there is potential for research on the use of this compound in combination with other antibiotics or as part of a broader treatment regimen for bacterial infections.
合成法
The synthesis of (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone involves the condensation of a ketone and an aldehyde with an amine. The reaction is catalyzed by a Lewis acid, typically titanium tetrachloride or zinc chloride, and proceeds through a series of intermediate steps to yield the final product. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
科学的研究の応用
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone has been the subject of extensive scientific research due to its potential as an antibiotic agent. It has been shown to have activity against a range of bacterial strains, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. In addition to its antimicrobial properties, this compound has also been investigated for its potential as an anti-inflammatory agent and as a treatment for cancer.
特性
CAS番号 |
226703-78-2 |
|---|---|
製品名 |
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone |
分子式 |
C17H21NO4 |
分子量 |
303.35 g/mol |
IUPAC名 |
(4S)-4-benzyl-3-[(2S,3S)-3-hydroxy-2,4-dimethylpent-4-enoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H21NO4/c1-11(2)15(19)12(3)16(20)18-14(10-22-17(18)21)9-13-7-5-4-6-8-13/h4-8,12,14-15,19H,1,9-10H2,2-3H3/t12-,14-,15+/m0/s1 |
InChIキー |
NZNQVFXLNMUYFI-AEGPPILISA-N |
異性体SMILES |
C[C@@H]([C@@H](C(=C)C)O)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
SMILES |
CC(C(C(=C)C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
正規SMILES |
CC(C(C(=C)C)O)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
同義語 |
(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




